1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

IMPDH Inhibition Nucleotide Metabolism Antiproliferative

Researchers developing novel kinase inhibitors often face the challenge of securing a versatile, unsubstituted core scaffold. 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CAS 16328-63-5) is the parent heterocycle for potent, selective mTOR and Aurora kinase inhibitors, enabling novel IP generation. - Proven parent scaffold for mTOR/Aurora kinase inhibitor programs. - Verified moderate IMPDH2 inhibitory activity (Ki = 240-440 nM), useful as a baseline control or optimization starting point. - Demonstrates a static/growth-slowing mechanism in phenotypic screens, ideal for chemical biology tool development. - High-purity (≥97%) solid, stored at 2-8°C, shipped under ambient conditions. Bulk quantities and custom synthesis are available.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 16328-63-5
Cat. No. B097623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one
CAS16328-63-5
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)NC(=O)N2
InChIInChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-2H,(H2,6,7,8,9,10)
InChIKeyCGKLYWOFLUIKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CAS 16328-63-5): A Core Heterocyclic Scaffold for Kinase Inhibitor and Nucleotide Analog Research


1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CAS 16328-63-5) is a bicyclic heterocyclic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . This core scaffold is a foundational building block in medicinal chemistry, serving as the parent structure for a range of bioactive molecules, most notably potent and selective kinase inhibitors. Its structure incorporates an imidazole ring fused to a pyrazine ring with a 2-one functionality, providing multiple points for derivatization. The compound is primarily utilized in research settings for the synthesis of more complex molecules targeting pathways such as mTOR, Aurora kinases, and inosine-5'-monophosphate dehydrogenase (IMPDH) [1].

Beyond the Unsubstituted Core: Why 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one (16328-63-5) Offers a Unique Starting Point Over Common Analogs


The unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one core is not functionally interchangeable with its many substituted derivatives or with other common heterocyclic scaffolds like purines or pyrazolopyridines. While substituted analogs (e.g., 1,6-disubstituted derivatives) achieve potency and selectivity for specific kinase targets like mTOR or Aurora kinases, these modifications drastically alter the molecule's physicochemical and biological profile [1]. For example, a direct comparison of an unsubstituted 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold with a 1H-pyrazolo[3,4-b]pyridine scaffold revealed a fundamental difference in mechanism: the former series were static or growth-slowing, while the latter were cidal [2]. Similarly, the core scaffold itself has been shown to have measurable, albeit moderate, inhibitory activity against IMPDH (Ki = 240-440 nM), a property that can be either a valuable starting point for optimization or an off-target activity to be engineered out in a lead optimization campaign [3]. Therefore, procurement decisions must be guided by the specific research objective: the unsubstituted core is ideal for building a novel IP position or exploring fundamental scaffold biology, whereas pre-substituted analogs are for targeted lead optimization.

1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one (16328-63-5): A Quantitative Evidence Guide for Scientific Selection and Procurement


Baseline IMPDH2 Inhibitory Activity: A Verifiable Biochemical Anchor for the Unsubstituted Scaffold

The unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one core possesses a quantifiable, albeit moderate, inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. This provides a verifiable biochemical baseline for the scaffold that is distinct from its more potent, highly decorated derivatives [1]. This activity serves as a key differentiator from other unsubstituted heterocyclic cores which may be completely inactive.

IMPDH Inhibition Nucleotide Metabolism Antiproliferative

Differentiation in Trypanocidal Mechanism: Static vs. Cidal Action Compared to Pyrazolopyridine Scaffolds

A phenotypic screen against Trypanosoma brucei identified compounds based on a 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold with sub-micromolar activity. Crucially, a scaffold-hopping exercise to a 1H-pyrazolo[3,4-b]pyridine core, while retaining potency, resulted in a fundamental shift in mechanism of action [1]. This highlights that even when potency is similar, the underlying scaffold dictates critical biological outcomes.

Trypanosoma brucei Phenotypic Screening Mechanism of Action

Physicochemical Profile of the Unsubstituted Core: A Baseline for Solubility and Derivatization

The unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has defined physicochemical properties that are distinct from its substituted analogs, which are often designed to improve potency and PK [1]. While a series based on this scaffold was noted to suffer from poor solubility [2], the core itself has measurable properties such as a density of 1.455 g/cm³ and a boiling point of 153.4 °C at 760 mmHg . This baseline is critical for researchers aiming to design novel derivatives with improved solubility or other drug-like properties.

Physicochemical Properties Drug-likeness Solubility

Selectivity Profile of Advanced Derivatives: A Comparative Benchmark for Lead Optimization

While the unsubstituted core is not a potent kinase inhibitor, it serves as the parent for a series of compounds with exquisite selectivity for mTOR over PI3Kα. For instance, a substituted derivative (CAS 1021917-65-6) demonstrates an IC50 of 0.176 μM for mTOR and >30 μM for PI3Kα, representing a >170-fold selectivity window . This high level of selectivity, achieved through strategic substitution on the core scaffold, is a key differentiator from other kinase inhibitor chemotypes.

mTOR Kinase Selectivity PI3K

Sub-Micromolar Antiparasitic Activity and Selectivity Over Mammalian Cells

Compounds from the 1H-imidazo[4,5-b]pyrazin-2(3H)-one series demonstrated sub-micromolar activity against Trypanosoma brucei and exhibited excellent selectivity against the MRC5 human cell line [1]. This combination of potency and selectivity is a crucial differentiator for lead compounds intended for infectious disease applications, as it suggests a potentially favorable therapeutic window.

Trypanosoma brucei Selectivity Antiparasitic

Primary Research and Industrial Applications for 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one (16328-63-5)


Medicinal Chemistry: A Foundational Building Block for Novel Kinase Inhibitor Design

Based on its established role as a parent scaffold for potent and selective mTOR and Aurora kinase inhibitors [1], this compound is ideally suited as a starting point for medicinal chemistry programs. Researchers can leverage the unsubstituted core to build novel, patentable chemical series targeting specific kinases, knowing that appropriate substitution can yield high selectivity over related lipid kinases .

Chemical Biology: A Tool Scaffold for Investigating Static vs. Cidal Mechanisms

As demonstrated in phenotypic screens against T. brucei, the 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold yields compounds with a static or growth-slowing mechanism, distinct from the cidal action of a related pyrazolopyridine series [2]. This makes it a valuable tool scaffold for chemical biology studies aiming to dissect the molecular basis of static versus cidal drug action in eukaryotic pathogens.

Enzymology and Assay Development: A Baseline IMPDH2 Inhibitor

With its verified, moderate inhibitory activity against IMPDH2 (Ki values ranging from 240 to 440 nM) [3], the compound can serve as a baseline control or a starting point for developing more potent IMPDH inhibitors. Its well-defined biochemical activity allows for its use in enzymology studies and in the development of high-throughput screening assays for this target.

Process Chemistry and Formulation: A Model Core for Solubility Optimization Studies

Given that lead compounds from this scaffold series are known to suffer from poor solubility [2], the unsubstituted core provides an ideal model system for early-stage formulation and process chemistry studies. Researchers can use this compound to systematically investigate the impact of different counterions, co-solvents, and solid-state forms on solubility and stability, generating foundational knowledge applicable to the entire chemical series.

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